1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine, (2R-trans)-
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Overview
Description
1,4-Dioxaspiro[44]nonane-2,3-dimethanamine,(2R-trans)- is a spiro compound characterized by a unique bicyclic structure containing a dioxaspiro ring system
Preparation Methods
The synthesis of 1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine,(2R-trans)- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diol with a diamine in the presence of a catalyst. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine,(2R-trans)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Scientific Research Applications
1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine,(2R-trans)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.
Industry: It finds applications in the production of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine,(2R-trans)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine,(2R-trans)- can be compared with other spiro compounds, such as:
1,6-Dioxaspiro[4.4]nonane: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
1,4-Dioxaspiro[4.5]decane:
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C9H18N2O2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
[(2R,3R)-3-(aminomethyl)-1,4-dioxaspiro[4.4]nonan-2-yl]methanamine |
InChI |
InChI=1S/C9H18N2O2/c10-5-7-8(6-11)13-9(12-7)3-1-2-4-9/h7-8H,1-6,10-11H2/t7-,8-/m1/s1 |
InChI Key |
ZJJSQRXANZORBT-HTQZYQBOSA-N |
Isomeric SMILES |
C1CCC2(C1)O[C@@H]([C@H](O2)CN)CN |
Canonical SMILES |
C1CCC2(C1)OC(C(O2)CN)CN |
Origin of Product |
United States |
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